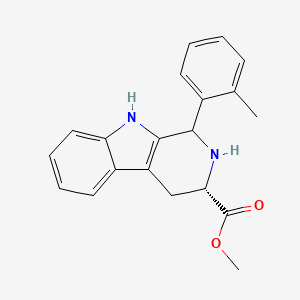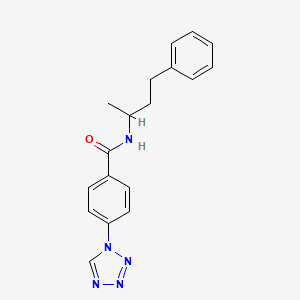
methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound with a unique structure that includes a beta-carboline core
Métodos De Preparación
The synthesis of methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the use of photoredox-catalyzed cascade annulation reactions. These reactions often involve starting materials such as methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes, which react with sulfonyl chlorides to form the desired product under ambient conditions .
Análisis De Reacciones Químicas
Methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific groups in the molecule.
Common reagents used in these reactions include sulfonyl chlorides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can be compared with other beta-carboline derivatives. Similar compounds include:
2-Methoxyphenyl isocyanate: Known for its chemoselective multitasking properties.
2-Propenal, 2-methyl-3-phenyl-: Used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C20H20N2O2 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
methyl (3S)-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-12-7-3-4-8-13(12)18-19-15(11-17(22-18)20(23)24-2)14-9-5-6-10-16(14)21-19/h3-10,17-18,21-22H,11H2,1-2H3/t17-,18?/m0/s1 |
Clave InChI |
GXXLZYUSJDCEBE-ZENAZSQFSA-N |
SMILES isomérico |
CC1=CC=CC=C1C2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3 |
SMILES canónico |
CC1=CC=CC=C1C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11307122.png)

![N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11307132.png)

![N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11307143.png)
![N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B11307150.png)
![N-[(4-ethyl-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11307158.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11307163.png)
![N-(2-bromo-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11307171.png)
![N-(3,5-difluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11307178.png)
![3,5-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11307185.png)
![N-(2,5-difluorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11307192.png)
![N-Cyclooctyl-3-{3,5-dimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11307211.png)
